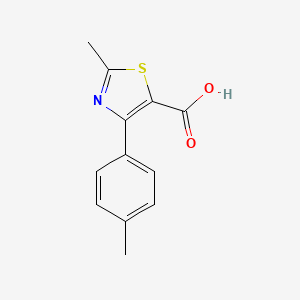
tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate typically involves the reaction of tert-butyl N-[(6-chloropyrazin-2-yl)methyl]carbamate with appropriate reagents under controlled conditions. For example, one method involves adding sodium methoxide to an ice-cold solution of the compound in methanol, followed by stirring at room temperature for 16 hours .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process generally involves standard organic synthesis techniques, including the use of protective groups and selective reactions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Sodium Methoxide: Used in the preparation of the compound.
Methanol: Common solvent for the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs or as a tool for understanding biological processes .
Industry: In the industrial sector, tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 6-chloropyrazin-2-YL(methyl)carbamate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H14ClN3O2 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
tert-butyl N-(6-chloropyrazin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14(4)8-6-12-5-7(11)13-8/h5-6H,1-4H3 |
InChI Key |
GLHNAWJMCRAYPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=CC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1507551.png)








![Cyclopropanamine, 1-[3-(tetrahydro-3-furanyl)phenyl]-](/img/structure/B1507582.png)

